Melittin

描述

属性

IUPAC Name |

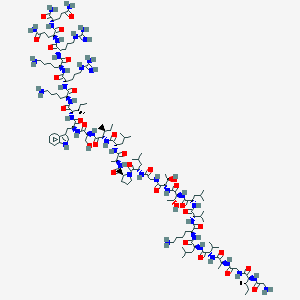

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXZNPDIRNWWCW-JFTDCZMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C131H229N39O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001046261 | |

| Record name | Melittin (honeybee) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2846.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20449-79-0, 37231-28-0 | |

| Record name | Forapin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020449790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melittin (honeybee) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melittin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20449-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Melittin Peptide: A Comprehensive Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin, the principal bioactive component of honeybee venom, is a 26-amino acid, cationic peptide renowned for its potent cytolytic activities. Its amphipathic, alpha-helical structure enables it to readily interact with and disrupt cellular membranes, forming pores that lead to cell death. This multifaceted peptide has garnered significant attention for its broad-spectrum antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the structure-function relationship of this compound, detailing its molecular architecture, mechanisms of action, and key quantitative activity data. Furthermore, it outlines detailed experimental protocols for assessing its biological functions and visualizes critical signaling pathways and workflows using Graphviz diagrams, offering a comprehensive resource for researchers and drug development professionals.

This compound Peptide Structure

The biological activity of this compound is intrinsically linked to its unique structural characteristics, from its primary amino acid sequence to its quaternary organization in different environments.

Primary and Secondary Structure

This compound is a small, basic peptide with the amino acid sequence GIGAVLKVLTTGLPALISWIKRKRQQ-NH2.[1][2] The N-terminal region (residues 1-20) is predominantly hydrophobic, while the C-terminal region (residues 21-26) is hydrophilic and contains a cluster of positively charged amino acids (lysine and arginine), conferring a net positive charge of +6 at physiological pH.[3][4] This primary sequence gives the peptide an amphipathic character.[1][4]

In aqueous solution at low concentrations, this compound exists as a random coil.[5][6] However, upon interaction with membranes or in the presence of organic solvents like trifluoroethanol, it folds into a well-defined alpha-helical conformation.[5][6] This helix is often bent into a helix-hinge-helix motif, with the bend occurring around the proline residue at position 14 (Pro-14).[1][7] This kink is crucial for its biological activity.[1] The resulting alpha-helix is strongly amphipathic, with hydrophobic residues projecting from one face and hydrophilic residues from the opposite face.[1][8]

Quaternary Structure

In aqueous salt solutions and at high concentrations, this compound monomers self-assemble to form a stable tetramer.[1][8][9] In this tetrameric configuration, the hydrophobic faces of the four alpha-helical monomers are buried in the core of the complex, shielding them from the aqueous environment, while the hydrophilic surfaces are exposed.[1][8][10] This arrangement explains this compound's high solubility in water despite its significant hydrophobicity.[1] The tetrameric structure is considered a soluble, inactive reservoir of the peptide.[10] Upon encountering a cell membrane, the tetramer is thought to dissociate into monomers, which are the active form that interacts with the lipid bilayer.[10]

Functional Activities of this compound

This compound's ability to disrupt cell membranes underpins its wide range of biological activities.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[11][12] Its primary mechanism of action involves the permeabilization and disruption of the bacterial cell membrane.[13][14] The positively charged C-terminus of this compound initially interacts electrostatically with the negatively charged components of the bacterial cell wall, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic N-terminal region inserts into the lipid bilayer, leading to the formation of pores and subsequent leakage of cellular contents and cell death.[13][14]

Antiviral Activity

This compound has demonstrated potent antiviral activity against a variety of enveloped viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Influenza A virus.[15][16][17] Its antiviral mechanism is primarily attributed to the disruption of the viral envelope, a lipid bilayer surrounding the viral capsid.[16][18] By integrating into and destabilizing the viral membrane, this compound can directly inactivate viral particles, preventing them from infecting host cells.[15][16]

Anticancer Activity

This compound has shown significant anticancer effects against a broad range of cancer cell lines.[5][7][19] Its primary anticancer mechanism is the direct lysis of cancer cell membranes through pore formation.[5][20] Additionally, this compound can induce apoptosis (programmed cell death) in cancer cells by permeabilizing mitochondrial membranes, leading to the release of pro-apoptotic factors.[5] Beyond direct cytotoxicity, this compound can also modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][5] It has been shown to downregulate pathways such as PI3K/Akt and NF-κB, and inhibit the activation of growth factor receptors like EGFR and HER2.[5][20]

Anti-inflammatory Activity

This compound possesses potent anti-inflammatory properties.[6][21] It can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, by inhibiting key inflammatory signaling pathways.[22][23][24] A primary target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of the inflammatory response.[22][23][24] By inhibiting the activation of NF-κB, this compound can effectively dampen the inflammatory cascade.[22][23][24]

Mechanism of Action: Membrane Interaction and Pore Formation

The hallmark of this compound's activity is its interaction with and disruption of lipid bilayers. The process of pore formation is a critical aspect of its mechanism.

Upon encountering a cell membrane, the soluble this compound tetramer is believed to dissociate into monomers. These monomers then bind to the membrane surface. The orientation of this compound on the membrane is concentration-dependent. At low peptide-to-lipid ratios, this compound monomers tend to lie parallel to the membrane surface, with their hydrophobic face interacting with the lipid headgroups.[9][25][26] As the concentration of this compound on the membrane increases, the peptides are proposed to reorient and insert perpendicularly into the lipid bilayer.[9][25] This insertion, driven by the hydrophobic N-terminal domain, leads to the formation of pores.

The exact structure of these pores is still a subject of research, with evidence supporting a "toroidal pore" model. In this model, the pore is lined by both the this compound peptides and the polar head groups of the lipid molecules, creating a continuous channel through the membrane.[13][27] The formation of these pores disrupts the membrane's integrity, leading to the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell lysis.[2]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Antimicrobial Activity of this compound (MIC and MBC Values)

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | - | 6.4 | 6.4 | [8] |

| Staphylococcus aureus | MRSA | 6.4 | 6.4 | [8] |

| Escherichia coli | - | 6.4 | 6.4 | [8] |

| Acinetobacter baumannii | XDR | 13.71 (mean) | 20.08 (mean) | [5] |

| Klebsiella pneumoniae | KPC-producing | 32 | 50 | [5] |

| Gram-positive environmental isolates | R1-R2 | 1-5 | 25-50 | [25] |

| Gram-negative environmental isolates | R3-R4 | 50-100 | >100 | [25] |

| Salmonella Typhimurium | KCTC 1926 | 5.69 | - | [6] |

| Salmonella Typhimurium | ATCC 14028 | 11.39 | - | [6] |

| Escherichia coli | ESBL-producing | 50-80 | - | [23] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; XDR: Extensively Drug-Resistant; KPC: Klebsiella pneumoniae carbapenemase; ESBL: Extended-Spectrum Beta-Lactamase.

Table 2: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 1.7 (24h) | - | [2] |

| SUM159 | Triple-Negative Breast Cancer | - | 0.94 - 1.49 | [9] |

| SKBR3 | HER2-enriched Breast Cancer | - | 0.94 - 1.49 | [9] |

| A375 | Malignant Melanoma | 3.38 | - | [18] |

| K562 | Myelogenous Leukemia | 1.84 | - | [27] |

| MCF-7 | Breast Cancer | 5.86 | - | [19] |

| Human Fibroblast (normal) | - | 6.45 | - | [5] |

IC50: Half-maximal Inhibitory Concentration.

Table 3: Antiviral Activity of this compound (EC50 Values)

| Virus | Cell Line | EC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Vesicular Stomatitis Virus (VSV) | Vero | 1.18 | 5.27 | [3] |

| Coxsackievirus H3 | HEp-2 | 0.99 | 4.40 | [3] |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.35 | >14 | [3] |

| Herpes Simplex Virus (HSV) | Vero | 0.94 | >6 | [3] |

| Junin Virus (JV) | - | - | - | [1] |

EC50: Half-maximal Effective Concentration; SI: Selectivity Index (CC50/EC50).

Table 4: Hemolytic Activity of this compound (HC50 Values)

| Red Blood Cell Source | HC50 (µg/mL) | Reference |

| Human | 16.28 | [1] |

| Human | 0.44 | [5] |

| Rabbit | 3.03 | [7] |

| Human | 0.47 | [28] |

HC50: Half-maximal Hemolytic Concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterium.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation:

-

Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.[23]

-

-

Serial Dilution of this compound:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[8]

-

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a chosen cell line.

Materials:

-

This compound stock solution

-

Target cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used for this compound) and a blank (medium only).

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration and using a suitable curve-fitting software.

-

Hemolytic Activity Assay

This protocol measures the ability of this compound to lyse red blood cells (RBCs).

Materials:

-

This compound stock solution

-

Freshly collected red blood cells (e.g., human, rabbit)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

-

Sterile microcentrifuge tubes and 96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

RBC Preparation:

-

Centrifuge whole blood to pellet the RBCs.

-

Wash the RBC pellet three times with PBS by repeated centrifugation and resuspension.

-

Prepare a 2% (v/v) suspension of RBCs in PBS.[5]

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.

-

Add an equal volume of the 2% RBC suspension to each tube.

-

Include a positive control (RBCs with Triton X-100) and a negative control (RBCs in PBS).

-

-

Incubation:

-

Incubate the tubes at 37°C for 1 hour with gentle shaking.[5]

-

-

Centrifugation:

-

Centrifuge the tubes to pellet the intact RBCs.

-

-

Absorbance Measurement:

-

Carefully transfer the supernatant to a 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.[7]

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

The HC50 value (the concentration of this compound that causes 50% hemolysis) can be determined by plotting the percentage of hemolysis against this compound concentration.

-

Membrane Permeabilization Assay (SYTOX Green Uptake Assay)

This protocol assesses the ability of this compound to permeabilize bacterial membranes using a fluorescent dye.

Materials:

-

This compound stock solution

-

Bacterial strain of interest

-

SYTOX Green nucleic acid stain

-

HEPES buffer

-

Glucose

-

KCl

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Bacterial Preparation:

-

Grow bacteria to the mid-log phase.

-

Wash the bacterial cells and resuspend them in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).[10]

-

-

Assay Setup:

-

Treatment with this compound:

-

Add different concentrations of this compound to the bacterial suspension.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).

-

-

Data Analysis:

-

An increase in fluorescence intensity indicates that the bacterial membrane has been permeabilized, allowing SYTOX Green to enter the cell and bind to nucleic acids, which significantly enhances its fluorescence. The rate and extent of fluorescence increase are proportional to the degree of membrane permeabilization.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Anticancer mechanisms of this compound.

Caption: Anti-inflammatory mechanism of this compound.

Caption: General experimental workflow for this compound activity assessment.

Conclusion

This compound stands out as a remarkable natural peptide with a well-defined structure that dictates its potent and diverse biological functions. Its ability to disrupt cell membranes through pore formation is the cornerstone of its antimicrobial, antiviral, and anticancer activities. Furthermore, its capacity to modulate critical cellular signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases. While its inherent cytotoxicity, particularly its hemolytic activity, presents a significant challenge for clinical development, ongoing research into targeted delivery systems and structural modifications offers promising avenues to harness the therapeutic potential of this powerful bee venom peptide. This technical guide provides a solid foundation for researchers and drug developers to understand and further investigate the multifaceted nature of this compound.

References

- 1. Frontiers | The current landscape of the antimicrobial peptide this compound and its therapeutic potential [frontiersin.org]

- 2. Apoptotic Effect of this compound Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a venom-derived peptide with promising anti-viral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro and in vivo toxicity and antibacterial efficacy of this compound against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Honeybee venom and this compound suppress growth factor receptor activation in HER2-enriched and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancing Selective Antimicrobial and Antibiofilm Activities of this compound through 6-Aminohexanoic Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Process of inducing pores in membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound—A Natural Peptide from Bee Venom Which Induces Apoptosis in Human Leukaemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. shu.elsevierpure.com [shu.elsevierpure.com]

- 18. This compound from Apis florea Venom as a Promising Therapeutic Agent for Skin Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. On the mechanism of pore formation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jchps.com [jchps.com]

- 22. The current landscape of the antimicrobial peptide this compound and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Potential Inhibitory Effect of the Peptide this compound Purified from Apis mellifera Venom on CTX-M-Type Extended-Spectrum β-Lactamases of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. This compound Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mellitin peptide quantification in seasonally collected crude bee venom and its anticancer effects on myelogenous K562 human leukaemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Disruptive Dance: An In-depth Technical Guide to the Mechanism of Melittin on Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Melittin, the principal hemolytic peptide of European honeybee venom, has long been a subject of intense scientific scrutiny. Its potent ability to disrupt cell membranes has made it a model for studying peptide-lipid interactions and a promising candidate for various therapeutic applications, including antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the molecular mechanisms governing this compound's interaction with and perturbation of cell membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

This compound: Structure and Amphipathic Nature

This compound is a 26-amino-acid cationic peptide with the sequence GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂. Its structure is fundamental to its function. In aqueous solution at low concentrations, this compound exists as a random coil. However, upon interaction with a lipid membrane, it adopts a predominantly α-helical conformation.[1] This α-helix is distinctly amphipathic, with a hydrophobic face and a polar, positively charged face. This dual nature is the primary driver of its membrane activity.

The Two-State Model of this compound-Membrane Interaction

The interaction of this compound with the cell membrane is a dynamic, multi-step process that is largely described by a "two-state" model. This model delineates the transition of this compound from a surface-adsorbed state to a transmembrane, pore-forming state.

State 1: Surface Binding (Parallel Orientation)

Initially, this compound monomers bind to the surface of the lipid bilayer, orienting themselves parallel to the membrane plane. In this "S-state," the hydrophobic face of the α-helix partially inserts into the hydrophobic core of the membrane, while the cationic residues on the polar face interact with the negatively charged phosphate head groups of the phospholipids. This initial binding is influenced by the lipid composition of the membrane, with a higher affinity observed for membranes containing anionic lipids due to favorable electrostatic interactions.

State 2: Transmembrane Insertion (Perpendicular Orientation)

As the concentration of this compound on the membrane surface increases, a critical peptide-to-lipid ratio (P/L) is reached, triggering a reorientation of the peptide. This compound monomers then insert into the membrane, adopting a perpendicular or transmembrane orientation, referred to as the "T-state." This transition is a key step in the formation of pores.

Below is a workflow illustrating the two-state model of this compound interaction with the cell membrane.

Pore Formation: Breaching the Barrier

The insertion of this compound into the membrane culminates in the formation of pores, which disrupts the integrity of the cell membrane and leads to cell death. The nature of these pores can vary depending on the concentration of this compound and the composition of the lipid bilayer.

Transient vs. Stable Pores

At low, nanomolar concentrations, this compound can induce the formation of transient, small pores. These pores are often short-lived and allow the passage of ions, leading to depolarization of the membrane potential, but may not be large enough for the leakage of larger molecules.

At higher, micromolar concentrations, this compound forms larger, more stable pores. These pores can have diameters of up to 4.4 nm and are responsible for the leakage of cellular contents, ultimately leading to cell lysis.[2]

Models of Pore Architecture

Two primary models have been proposed to describe the structure of this compound-induced pores:

-

Toroidal Pore Model: In this model, the pore is lined by both this compound peptides and the head groups of the lipid molecules, which bend inward to create a continuous channel. This model is widely supported by experimental evidence for this compound.

-

Barrel-Stave Pore Model: This model proposes that this compound monomers assemble like the staves of a barrel to form a transmembrane channel, with the hydrophobic faces of the peptides interacting with the lipid core and the hydrophilic faces lining the aqueous pore.

The formation of toroidal pores is considered the more likely mechanism for this compound, as it better accommodates the amphipathic nature of the peptide and the observed lipid rearrangement.

Downstream Cellular Effects: Induction of Apoptosis

Beyond direct membrane lysis, this compound can trigger programmed cell death, or apoptosis, through the activation of specific intracellular signaling pathways. This is a crucial aspect of its anticancer activity.

The PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[1][3][4][5][6] By suppressing this pathway, this compound promotes apoptosis.

The p53 and Bax/Bcl-2 Apoptotic Pathways

This compound can also induce apoptosis through the activation of the tumor suppressor protein p53.[7][8][9] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[10][11][12][13][14] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

Quantitative Data on this compound-Membrane Interactions

The interaction of this compound with cell membranes is quantifiable, and these parameters are crucial for understanding its mechanism of action and for the development of this compound-based therapeutics.

| Parameter | Value | Lipid Composition | Method | Reference |

| Binding Affinity (Kd) | ~5 µM | POPC/POPG (70/30) | Fluorescence Spectroscopy | [15] |

| ~25 µM | POPC | Fluorescence Spectroscopy | [15] | |

| Partition Coefficient (Kp) | (2.1 ± 0.2) x 103 M-1 | POPC | Ultracentrifugation Assay | [16] |

| Critical P/L Ratio (P/L*) | ~1/45 | DOPC/DOPG (7:3) | Oriented Circular Dichroism | [2] |

| Pore-forming P/L Ratio | 1/25 - 1/100 | Various | Electrophysiology | [17] |

| Stable Pore Diameter | ~4.4 nm | POPC, DLPC | Neutron in-plane scattering | [2] |

| Pore Radius | 12.5 - 15 Å | - | Dye Leakage Experiments | [18] |

Key Experimental Protocols

The study of this compound's interaction with cell membranes relies on a variety of biophysical and molecular biology techniques. Below are detailed methodologies for some of the key experiments.

Circular Dichroism (CD) Spectroscopy of this compound in Liposomes

This protocol is used to determine the secondary structure of this compound upon interaction with lipid vesicles.

Detailed Steps:

-

Liposome Preparation: Prepare LUVs of the desired lipid composition (e.g., POPC, POPC/POPG) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[19]

-

Sample Incubation: Mix the this compound solution with the liposome suspension to achieve the target peptide-to-lipid molar ratio. Incubate the mixture to allow for peptide-membrane binding and conformational changes.[20]

-

CD Measurement: Place the sample in a quartz cuvette and acquire the CD spectrum using a spectropolarimeter. Multiple scans are typically averaged to improve the signal-to-noise ratio.[20]

-

Data Processing: Subtract the spectrum of the liposome buffer from the sample spectrum to correct for background absorbance.[20]

-

Secondary Structure Analysis: Use deconvolution algorithms to estimate the secondary structure content from the final spectrum.[20]

Fluorescence Leakage Assay (Calcein Leakage)

This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of a fluorescent dye.

Detailed Steps:

-

Vesicle Encapsulation: Prepare LUVs in a buffer containing a high concentration of calcein, a fluorescent dye that self-quenches at high concentrations.[19][21][22]

-

Purification: Pass the LUV suspension through a size-exclusion column to separate the vesicles with encapsulated calcein from the free dye in the external solution.[21][22]

-

Fluorescence Measurement: Dilute the purified LUVs in a cuvette and measure the initial low fluorescence. Add this compound and record the increase in fluorescence over time at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).[19]

-

Maximum Leakage Determination: At the end of the experiment, add a detergent like Triton X-100 to disrupt all vesicles and release all encapsulated calcein, which gives the maximum fluorescence signal.[19]

-

Data Calculation: Normalize the fluorescence increase to the maximum fluorescence to determine the percentage of leakage.[19]

Electrophysiology (Patch-Clamp)

This technique allows for the direct measurement of ion channel activity and pore formation in a lipid bilayer.

Detailed Steps:

-

Bilayer Formation: Form a planar lipid bilayer across a small aperture in a partition separating two chambers filled with an electrolyte solution.[17]

-

Seal Formation: Bring a glass micropipette with a clean tip into contact with the bilayer to form a high-resistance "giga-seal."[23][24][25]

-

This compound Application: Add this compound to the solution on one side of the bilayer.

-

Data Acquisition: Apply a voltage across the membrane and record the resulting current using a patch-clamp amplifier. The appearance of discrete steps in the current indicates the opening and closing of individual pores.[17][23][24][25]

-

Data Analysis: Analyze the current recordings to determine the conductance, open and closed lifetimes, and ion selectivity of the this compound pores.

Molecular Dynamics (MD) Simulations

MD simulations provide an in-silico approach to visualize the interaction of this compound with a lipid bilayer at an atomic level.

Detailed Steps:

-

System Setup: Build a computational model consisting of a hydrated lipid bilayer of the desired composition and one or more this compound peptides in a defined initial conformation and position relative to the membrane.[26][27][28][29][30][31]

-

Force Field Selection: Choose appropriate force fields to describe the interactions between all atoms in the system (e.g., CHARMM36 for lipids and proteins, TIP3P for water).[26]

-

Equilibration: Run a series of simulations to allow the system to relax and reach a stable, equilibrated state. This typically involves energy minimization followed by short simulations with restraints on certain components.[26]

-

Production Run: Perform a long simulation (nanoseconds to microseconds) without restraints to observe the spontaneous interaction of this compound with the membrane, including binding, insertion, and pore formation.[26][27]

-

Trajectory Analysis: Analyze the simulation trajectory to obtain information on peptide conformation, orientation, depth of insertion, lipid ordering, membrane thickness, and the formation of water channels.

Conclusion

The mechanism of action of this compound on cell membranes is a multifaceted process involving a complex interplay of its structural properties, the lipid composition of the target membrane, and the induction of downstream cellular signaling pathways. Its ability to form pores and induce apoptosis makes it a powerful tool for basic research and a promising lead for the development of novel therapeutics. A thorough understanding of its mechanism, supported by the quantitative data and experimental approaches outlined in this guide, is essential for harnessing its full potential.

References

- 1. This compound suppresses EGF-induced cell motility and invasion by inhibiting PI3K/Akt/mTOR signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Process of inducing pores in membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Prevents Metastasis of Epidermal Growth Factor-Induced MDA-MB-231 Cells through The Inhibition of The SDF-1α/CXCR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound-Induced Cell Death Through p53 and 8-OHdG in Breast Cell Cancer MCF-7 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. This compound inhibits MPP+-induced HT22 cell death by suppressing Bax activation and improving mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effects of this compound Coding Gene of Bee Venom on Bcl-2 and Bax Genes Expression in ACHN Cells - Anatomical Sciences Journal [anatomyjournal.ir]

- 14. This compound Inducing the Apoptosis of Renal Tubule Epithelial Cells through Upregulation of Bax/Bcl-2 Expression and Activation of TNF- α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 16. Interaction of this compound with phosphatidylcholine membranes. Binding isotherm and lipid head-group conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Structure of a this compound-Stabilized Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]

- 20. Circular Dichroism (CD) [protocols.io]

- 21. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein [bio-protocol.org]

- 23. personal.utdallas.edu [personal.utdallas.edu]

- 24. Patch clamp - Wikipedia [en.wikipedia.org]

- 25. docs.axolbio.com [docs.axolbio.com]

- 26. Molecular Dynamics simulations [bio-protocol.org]

- 27. Self-Assembling of Peptide/Membrane Complexes by Atomistic Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Computer simulations of protein–membrane systems - PMC [pmc.ncbi.nlm.nih.gov]

- 29. files.core.ac.uk [files.core.ac.uk]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Interaction of Uperin Peptides with Model Membranes: Molecular Dynamics Study | MDPI [mdpi.com]

Melittin: A Comprehensive Technical Guide to its Biological Properties and Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin, the principal bioactive peptide in honeybee (Apis mellifera) venom, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides an in-depth exploration of the multifaceted properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer effects. A critical aspect of its therapeutic potential, its hemolytic activity, is also discussed in detail. This document summarizes key quantitative data, presents detailed experimental protocols for assessing its activities, and visualizes the complex signaling pathways it modulates. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

This compound is a 26-amino-acid, amphipathic, cationic peptide with the sequence GIGAVLKVLTTGLPALISWIKRKRQQ-NH2.[1] Its structure, characterized by a hydrophobic N-terminus and a hydrophilic C-terminus, allows it to readily interact with and disrupt cell membranes, a primary mechanism underlying its potent biological effects.[1] While serving as a key component of bee venom's defense mechanism, causing pain and tissue damage, researchers are actively exploring its therapeutic applications.[2] This guide delves into the core biological properties of this compound, providing the technical details necessary for its scientific evaluation.

Mechanism of Action

This compound's primary mode of action is its ability to form pores in the lipid bilayers of cell membranes.[2] This interaction is initiated by the electrostatic attraction between the cationic peptide and negatively charged components of the cell membrane. Upon binding, this compound monomers aggregate and insert into the membrane, forming toroidal pores that disrupt the membrane's integrity, leading to cell lysis.

Beyond direct membrane disruption, this compound modulates several intracellular signaling pathways, contributing to its diverse biological effects. Key pathways affected include:

-

Nuclear Factor-kappa B (NF-κB) Signaling: this compound has been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response.[1][3] This inhibition is achieved by preventing the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][4]

-

Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound can suppress this pathway, which is often dysregulated in cancer, leading to the induction of apoptosis in malignant cells.[5][6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate the phosphorylation of key MAPK components like ERK, JNK, and p38, contributing to its anticancer and anti-inflammatory activities.[7][[“]]

Quantitative Data on Biological Activities

The biological activities of this compound have been quantified in numerous studies. The following tables summarize key efficacy and toxicity data.

Table 1: Anticancer and Cytotoxic Activity of this compound (IC50 Values)

| Cell Line | Cell Type | IC50 (µg/mL) | Incubation Time (h) | Citation |

| HeLa | Human Cervical Cancer | 1.7 | 24 | [9] |

| K562 | Human Myelogenous Leukemia | 1.84 | Not Specified | [10] |

| MCF-7 | Human Breast Cancer | 5.86 | Not Specified | [11] |

| MCF-7 | Human Breast Cancer | 10.22 | 24 | [12] |

| Hepa 1-6 | Murine Hepatoma | 6.39 | 24 | [12] |

| Human Primary Fibroblasts | Normal Human Cells | 6.45 | 24 | [1] |

| Mouse Peritoneal Macrophages | Normal Mouse Cells | 5.73 | Not Specified | [2][13] |

| Immature Human Dendritic Cells | Normal Human Cells | 43.42 | 24 | [2][13] |

| THP-1-derived M2 Macrophages | Human Macrophages | 0.968 µM | Not Specified | [14] |

| SK-MEL-28 | Human Melanoma | 3.583 µM | Not Specified | [14] |

Table 2: Antimicrobial Activity of this compound (MIC and MBC Values)

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Citation |

| Staphylococcus aureus | Gram-positive | 6.4 | 6.4 | [15] |

| Escherichia coli | Gram-negative | 6.4 | 6.4 | [15] |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 6.4 | 6.4 | [15] |

| Extensively Drug-Resistant Acinetobacter baumannii | Gram-negative | 8 - 32 | Not Specified | [1] |

| KPC-producing Klebsiella pneumoniae | Gram-negative | 32 | 50 | [1] |

| Gram-positive environmental isolates | Gram-positive | 1 - 5 | Not Specified | [16] |

| Gram-negative environmental isolates | Gram-negative | 50 - 100 | Not Specified | [16] |

| Salmonella Typhimurium KCTC 1926 | Gram-negative | 5.69 | Not Specified | [17] |

| Salmonella Typhimurium ATCC 14028 | Gram-negative | 11.39 | Not Specified | [17] |

Table 3: Hemolytic Activity of this compound (HC50 Values)

| Red Blood Cell Source | HC50 (µg/mL) | Citation |

| Human | 0.44 | [1] |

| Human | 0.47 | [18] |

| Human | 0.55 | [19] |

| Human | 3.0 | [12] |

| Human | 16.28 | [2][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against adherent cancer or normal cell lines.

Materials:

-

Target cell line

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA, resuspend in complete medium, and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC/MBC)

This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a specific bacterial strain.[20]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

This compound (stock solution)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that showed no visible growth (at and above the MIC) and plate it onto an agar plate (e.g., Mueller-Hinton Agar). Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Hemolysis Assay

This protocol measures the hemolytic activity of this compound on red blood cells (RBCs).[1]

Materials:

-

Fresh whole blood (e.g., human, sheep) with an anticoagulant (e.g., EDTA, heparin)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (stock solution)

-

Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

-

PBS as a negative control for 0% hemolysis

-

96-well microtiter plates

-

Centrifuge

-

Microplate reader

Procedure:

-

RBC Preparation: Centrifuge the whole blood at a low speed (e.g., 500 x g) for 5-10 minutes. Discard the supernatant and the buffy coat. Wash the pelleted RBCs three times with cold PBS. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

-

This compound Incubation: In a 96-well plate, add 50 µL of the RBC suspension to 50 µL of serially diluted this compound in PBS.

-

Controls: Prepare a positive control by adding 50 µL of the RBC suspension to 50 µL of 1% Triton X-100. Prepare a negative control by adding 50 µL of the RBC suspension to 50 µL of PBS.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate at 800-1000 x g for 5 minutes to pellet the intact RBCs.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

-

Data Analysis: Calculate the percentage of hemolysis for each this compound concentration using the following formula: Hemolysis (%) = [(Absorbance of this compound sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

-

Plot the percentage of hemolysis against the logarithm of the this compound concentration to determine the HC50 value (the concentration that causes 50% hemolysis).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's suppression of the PI3K/Akt/mTOR signaling pathway.

Caption: this compound's modulation of the MAPK signaling pathway.

Caption: Experimental workflow for determining this compound's cytotoxicity.

Conclusion

This compound exhibits a remarkable range of potent biological activities that hold significant promise for therapeutic applications. Its broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties, driven by its membrane-disrupting capabilities and modulation of key signaling pathways, make it a compelling candidate for further drug development. However, its inherent cytotoxicity, particularly its hemolytic activity, remains a significant hurdle. Future research will likely focus on developing novel delivery systems and structural modifications to enhance its therapeutic index, maximizing its efficacy while minimizing off-target effects. This guide provides a foundational resource for researchers to build upon in the ongoing effort to unlock the full therapeutic potential of this fascinating peptide.

References

- 1. In vitro and in vivo toxicity and antibacterial efficacy of this compound against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The current landscape of the antimicrobial peptide this compound and its therapeutic potential [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of this compound on iNOS and NF-κB expression induced by IL-1βin C518 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bee Venom and Its Peptide Component this compound Suppress Growth and Migration of Melanoma Cells via Inhibition of PI3K/AKT/mTOR and MAPK Pathways [mdpi.com]

- 6. This compound suppresses EGF-induced cell motility and invasion by inhibiting PI3K/Akt/mTOR signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JNK pathway is involved in the in... preview & related info | Mendeley [mendeley.com]

- 8. consensus.app [consensus.app]

- 9. Apoptotic Effect of this compound Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mellitin peptide quantification in seasonally collected crude bee venom and its anticancer effects on myelogenous K562 human leukaemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The current landscape of the antimicrobial peptide this compound and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Effect of this compound–dKLA Targeting Tumor-Associated Macrophages in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. bccr.tums.ac.ir [bccr.tums.ac.ir]

- 20. Discovery of this compound as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities [mdpi.com]

Melittin: A Comprehensive Technical Guide to its Amino Acid Sequence and Multifaceted Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin, the principal bioactive peptide in honeybee (Apis mellifera) venom, is a potent, 26-amino acid, amphipathic polypeptide. Its well-defined primary structure is intrinsically linked to its diverse and significant biological activities, which span antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth exploration of the amino acid sequence of this compound and its profound implications for its mechanism of action and therapeutic potential. We present a compilation of quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

The this compound Amino Acid Sequence and its Structural Importance

This compound is a cationic peptide with the following amino acid sequence: Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-NH2 .[1] This primary structure is fundamental to its biological function. The N-terminal region (residues 1-20) is predominantly hydrophobic, while the C-terminal region (residues 21-26) is hydrophilic and carries a strong positive charge due to the presence of lysine and arginine residues.[2] This amphipathic nature is the cornerstone of this compound's ability to interact with and disrupt cell membranes.[2]

Upon contact with a cell membrane, this compound undergoes a conformational change, folding into an α-helical structure. This amphipathic α-helix inserts into the lipid bilayer, leading to the formation of pores or channels.[3] This disruption of membrane integrity is a primary mechanism behind its lytic activity against a wide range of cells, including bacteria, fungi, and erythrocytes, as well as its potent anticancer effects.

Quantitative Assessment of this compound's Biological Activities

The multifaceted activities of this compound have been quantified in numerous studies. The following tables summarize key efficacy data.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| HeLa | Human Cervical Cancer | 2.54 | [1] |

| WiDr | Human Colon Adenocarcinoma | 2.68 | [1] |

| Vero (Normal) | Monkey Kidney Epithelial | 3.53 | [1] |

| Human Fibroblast (Normal) | Human Primary Fibroblast | 6.45 | [4] |

| HeLa | Human Cervical Cancer | 1.7 (24h) | [5] |

| MHCC97H | Human Hepatocellular Carcinoma | 4.06 | [5] |

| MHCC97L | Human Hepatocellular Carcinoma | 9.24 | [5] |

| LN18 | Human Glioblastoma | <2.5 | [6] |

| LN229 | Human Glioblastoma | <2.5 | [6] |

| SUM159 | Human Triple-Negative Breast Cancer | 0.94 - 1.49 µM | [7] |

| HER2-enriched Breast Cancer | Human Breast Cancer | 0.94 - 1.49 µM | [7] |

Table 2: Antimicrobial Activity of this compound (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Acinetobacter baumannii (XDR) | Gram-negative Bacteria | 8 - 32 | [4] |

| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 8 - 32 | [4] |

| Klebsiella pneumoniae (KPC) | Gram-negative Bacteria | 32 | [4] |

| Gram-positive environmental isolates | Gram-positive Bacteria | 1 - 5 | [8] |

| Gram-negative environmental isolates | Gram-negative Bacteria | 50 - 100 | [8] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 1.25 - 10 | [9] |

| Staphylococcus aureus | Gram-positive Bacteria | 6.4 | [10] |

| Escherichia coli | Gram-negative Bacteria | 6.4 | [10] |

| Candida albicans | Fungus | 0.01 - 20 | [11] |

Table 3: Hemolytic Activity of this compound (HD50 Values)

The half-maximal hemolytic concentration (HD50) is the concentration of a substance that causes 50% lysis of red blood cells.

| Red Blood Cell Source | HD50 (µg/mL) | Reference |

| Human | 0.44 | [4][12] |

| Human | 0.5 | [5] |

| Human | 16.28 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

96-well microplate

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[13]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (medium only) and solvent control wells if applicable. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[14][15]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.

Materials:

-

96-well microtiter plate

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum

-

This compound stock solution

-

Sterile diluent (e.g., PBS or broth)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).[16]

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.[17]

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and halving the this compound concentration.[16]

-

Controls: Include a positive control well (inoculum without this compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[8]

Hemolytic Activity Assay

This protocol assesses the lytic effect of this compound on red blood cells (RBCs).

Materials:

-

Fresh whole blood (e.g., human, sheep) with an anticoagulant (e.g., EDTA)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

-

96-well V-bottom plate

-

Centrifuge

-

Microplate reader

Procedure:

-

RBC Preparation: Centrifuge the whole blood at a low speed (e.g., 500 x g) for 5-10 minutes to pellet the RBCs. Carefully remove the plasma and buffy coat. Wash the RBCs three times with PBS, centrifuging and resuspending the pellet each time. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.[18][19]

-

Serial Dilution: Prepare serial dilutions of this compound in PBS in the 96-well plate.

-

Assay Setup: Add 100 µL of the this compound dilutions to the wells. Add 100 µL of PBS to the negative control wells (0% hemolysis) and 100 µL of 1% Triton X-100 to the positive control wells (100% hemolysis).[18]

-

Incubation: Add 100 µL of the 2% RBC suspension to all wells. Incubate the plate at 37°C for 1 hour, with gentle shaking.[19]

-

Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs and cell debris.[19]

-

Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm (for hemoglobin release).[4]

-

Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100. The HD50 value is the concentration of this compound that causes 50% hemolysis.

This compound and its Interaction with Cellular Signaling Pathways

This compound's biological effects extend beyond simple membrane disruption. It modulates several key intracellular signaling pathways implicated in inflammation and cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to suppress this pathway in various cancer cells, contributing to its anti-tumor activity.[20][21]

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate this pathway, often leading to the induction of apoptosis in cancer cells.

Caption: this compound's modulation of the MAPK signaling pathway leading to apoptosis.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating the immune response to infection and inflammation. This compound can inhibit the activation of NF-κB, which contributes to its anti-inflammatory effects.[22]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anticancer potential of this compound.

Caption: A representative experimental workflow for evaluating the anticancer activity of this compound.

Conclusion and Future Perspectives

The 26-amino acid sequence of this compound is a masterclass in natural peptide design, endowing it with a remarkable spectrum of biological activities. Its potent membrane-disrupting capabilities, coupled with its ability to modulate critical cellular signaling pathways, make it a compelling candidate for the development of novel therapeutics. While its inherent cytotoxicity and hemolytic activity present challenges for systemic administration, ongoing research into drug delivery systems, such as nanoparticle encapsulation and peptide modifications, holds promise for mitigating these limitations. A thorough understanding of its structure-function relationship, as detailed in this guide, is paramount for harnessing the full therapeutic potential of this fascinating peptide. Further research should focus on optimizing its selectivity for target cells and elucidating the full extent of its interactions with intracellular components to pave the way for its safe and effective clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The current landscape of the antimicrobial peptide this compound and its therapeutic potential [frontiersin.org]

- 3. This compound, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo toxicity and antibacterial efficacy of this compound against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptotic Effect of this compound Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Honeybee venom and this compound suppress growth factor receptor activation in HER2-enriched and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antibiofilm effect of this compound alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchhub.com [researchhub.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. This compound-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of this compound as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. thno.org [thno.org]

- 19. static.igem.org [static.igem.org]

- 20. mdpi.com [mdpi.com]

- 21. This compound suppresses EGF-induced cell motility and invasion by inhibiting PI3K/Akt/mTOR signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melittin Pore Formation Mechanism in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin, the principal hemolytic peptide component of bee venom, has garnered significant scientific interest due to its potent ability to disrupt cellular membranes. This activity, primarily achieved through the formation of pores in lipid bilayers, presents a dual potential: a mechanism for targeted cell lysis in therapeutic applications and a model system for understanding fundamental peptide-membrane interactions. This technical guide provides a comprehensive overview of the molecular mechanisms governing this compound-induced pore formation. We delve into the prevailing models of pore structure, the critical quantitative parameters that dictate this compound's activity, and the detailed experimental protocols employed to investigate these phenomena. This document is intended to serve as a valuable resource for researchers in biophysics, pharmacology, and drug development, offering a consolidated repository of data and methodologies to facilitate further exploration of this compound's therapeutic and scientific potential.

Introduction to this compound and Its Significance

This compound is a 26-amino acid, cationic, amphipathic peptide with the sequence GIGAVLKVLTTGLPALISWIKRKRQQ-NH2. Its amphipathic nature, with a hydrophobic N-terminus and a hydrophilic C-terminus containing a cluster of positively charged residues, is central to its membrane-disrupting capabilities. In aqueous solution at low concentrations, this compound exists as a random coil; however, upon interaction with a lipid membrane, it adopts a predominantly α-helical conformation.[1] This structural transition is a critical prerequisite for its membrane insertion and subsequent pore-forming activity.

The significance of this compound extends beyond its role as a toxin. Its potent lytic activity against a broad spectrum of cell types, including bacteria and cancer cells, has positioned it as a promising candidate for the development of novel antimicrobial and anticancer therapeutics. Furthermore, its relatively simple structure and well-characterized interactions with lipid bilayers make it an invaluable tool for studying the fundamental principles of peptide-lipid interactions, membrane dynamics, and the mechanisms of membrane permeabilization.

Mechanisms of this compound Pore Formation